molecular formula C10H8BrClN2O B1521300 5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 1152504-39-6

5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole

Katalognummer: B1521300
CAS-Nummer: 1152504-39-6
Molekulargewicht: 287.54 g/mol
InChI-Schlüssel: FVQWOLJBGITBIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H8BrClN2O and its molecular weight is 287.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole ring system has gained prominence in medicinal chemistry due to its ability to serve as a bioisosteric replacement for various functional groups, enhancing the pharmacological profiles of drug candidates. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C₁₀H₈BrClN₂O
  • SMILES : C1=CC(=CC=C1CC2=NC(=NO2)CCl)Br
  • InChI : InChI=1S/C10H8BrClN2O/c11-8-3-1-7(2-4-8)5-10-13-9(6-12)14-15-10/h1-4H,5-6H2

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with chloromethyl oxadiazole derivatives under controlled conditions. This synthetic route is crucial for obtaining the desired compound with high purity and yield.

Biological Activity Overview

The biological activities associated with 1,2,4-oxadiazoles are extensive. Research has indicated that compounds within this class exhibit a range of pharmacological effects:

  • Anticancer Activity :
    • Several studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound showed significant cytotoxicity against human colon adenocarcinoma (HT-29) and ovarian adenocarcinoma (OVXF 899) cell lines with IC₅₀ values in the low micromolar range .
  • Antimicrobial Properties :
    • Oxadiazoles have been reported to possess antibacterial and antifungal activities. They act by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of oxadiazole derivatives has been highlighted in various studies, indicating their ability to modulate inflammatory pathways and reduce cytokine production .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds in this class have shown inhibitory activity against various enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are critical in cancer progression and inflammation .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells by targeting specific checkpoints, leading to apoptosis .

Case Studies

A review of recent literature reveals several case studies that highlight the efficacy of oxadiazole derivatives:

StudyCompoundActivityIC₅₀ Value (µM)Cell Line
Kumar et al. (2020)5-(Chloromethyl)-1,2,4-oxadiazoleAnticancer2.76OVXF 899
Patel et al. (2021)3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazoleAntimicrobialN/AE. coli
Singh et al. (2022)Novel oxadiazole derivativeAnti-inflammatoryN/ARat model

Q & A

Q. Basic: What are the common synthetic routes for synthesizing 5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution and cyclization steps. For example, the oxadiazole core is formed via cyclocondensation of amidoximes with activated carbonyl derivatives. The chloromethyl group is introduced using reagents like chloromethylating agents (e.g., chloromethyl ethers) under controlled conditions . Optimization includes:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
  • Purification : Column chromatography or recrystallization improves yield (reported yields: 70–85% for analogous compounds) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:
Key techniques include:

  • ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet near δ 4.7–4.8 ppm, while aromatic protons from the 4-bromophenyl group resonate at δ 7.3–7.6 ppm .
  • ¹³C NMR : The oxadiazole ring carbons are observed at ~165–170 ppm (C=N) and ~105–110 ppm (C–O).
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₀H₈BrClN₂O, exact mass: 297.94) .
  • IR spectroscopy : Stretching vibrations for C–N (1250–1350 cm⁻¹) and C–O (950–1050 cm⁻¹) confirm the oxadiazole ring .

Q. Advanced: How do structural modifications (e.g., halogen substitution, heterocyclic variations) influence biological activity and selectivity?

Answer:

  • Halogen effects : The 4-bromophenyl group enhances lipophilicity and target binding (e.g., apoptosis induction via TIP47 interaction), while the chloromethyl group allows further functionalization (e.g., pro-drug activation) .
  • Heterocyclic replacements : Replacing the phenyl group with pyridyl (e.g., 5-chloropyridin-2-yl) improves solubility and in vivo activity in cancer models (e.g., MX-1 tumor inhibition) .
  • SAR trends : Five-membered heterocycles at the 5-position (e.g., thiophene) are critical for apoptosis-inducing activity, whereas bulkier groups reduce cellular uptake .

Q. Advanced: How can researchers resolve contradictions in biological activity data across different cancer cell lines?

Answer:
Discrepancies (e.g., activity in breast cancer T47D cells but not in other lines) may arise from:

  • Cellular target expression : Verify TIP47 or MAP kinase levels via Western blotting or siRNA knockdown .
  • Metabolic stability : Assess compound degradation using LC-MS in cell lysates.
  • Selectivity assays : Compare activity in isogenic cell lines with/without target mutations.
  • Microenvironment factors : Test under hypoxic vs. normoxic conditions to mimic tumor heterogeneity .

Q. Advanced: What analytical methods are recommended for detecting degradation products or byproducts during synthesis?

Answer:

  • HPLC-DAD/HRMS : Monitor reaction progress and identify impurities (e.g., dehalogenated byproducts).
  • X-ray crystallography : Resolve structural ambiguities in intermediates (e.g., confirmed for bis-oxadiazole derivatives) .
  • Thermogravimetric analysis (TGA) : Detect thermal decomposition pathways above 200°C, common in halogenated oxadiazoles .

Q. Advanced: How can computational modeling predict the compound’s mechanism of action or optimize its pharmacokinetics?

Answer:

  • Docking studies : Target TIP47 or MAP kinase using AutoDock Vina; validate binding poses with MD simulations .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.5) and BBB permeability (low), guiding lead optimization.
  • QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with cytotoxicity (IC₅₀) using Gaussian-derived descriptors .

Q. Advanced: What strategies mitigate toxicity or off-target effects while retaining bioactivity?

Answer:

  • Prodrug design : Mask the chloromethyl group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) .
  • Isotopic labeling : Use ¹⁸O or ²H to track metabolic pathways and identify toxic metabolites.
  • Co-crystallization : Solve target-compound structures to engineer selectivity (e.g., avoid kinase off-targets) .

Eigenschaften

IUPAC Name

5-[(4-bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-8-3-1-7(2-4-8)5-10-13-9(6-12)14-15-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQWOLJBGITBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.